molecular formula C14H12BF3O3 B1378348 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid CAS No. 1701435-39-3

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid

Cat. No. B1378348
M. Wt: 296.05 g/mol
InChI Key: NMBJNPIUYMLHPK-UHFFFAOYSA-N
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Description

“2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid” is a boronic acid derivative with the CAS Number: 1701435-39-3. It has a molecular weight of 296.05 and its linear formula is C14H12BF3O3 . It is a solid substance that is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Suzuki-Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound is used as a reagent in Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
  • Methods of Application : The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
  • Results or Outcomes : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation of Pinacol Boronic Esters

  • Scientific Field : Organic Synthesis
  • Application Summary : The compound is used in the protodeboronation of pinacol boronic esters .
  • Methods of Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
  • Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Palladium Complex-Catalyzed Selective Hydroxylation

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound is used as a reactant in palladium complex-catalyzed selective hydroxylation .
  • Methods of Application : The specific methods of application or experimental procedures might be found in the full text of the referenced articles .
  • Results or Outcomes : The outcomes of this reaction might be found in the full text of the referenced articles .

Palladium (II)-Catalyzed Oxidative Heck Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound is used as a reactant in palladium (II)-catalyzed oxidative Heck reactions .
  • Methods of Application : The specific methods of application or experimental procedures might be found in the full text of the referenced articles .
  • Results or Outcomes : The outcomes of this reaction might be found in the full text of the referenced articles .

Suzuki-Miyaura Cross-Coupling Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions .
  • Methods of Application : The specific methods of application or experimental procedures might be found in the full text of the referenced articles .
  • Results or Outcomes : The outcomes of this reaction might be found in the full text of the referenced articles .

Metal-Free Electrophilic Fluorination

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound is used as a reactant in metal-free electrophilic fluorination .
  • Methods of Application : The specific methods of application or experimental procedures might be found in the full text of the referenced articles .
  • Results or Outcomes : The outcomes of this reaction might be found in the full text of the referenced articles .

Safety And Hazards

The safety information for “2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid” indicates that it may be harmful if swallowed, may cause skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids and their derivatives, it is likely that future research will continue to explore their potential applications in medicinal chemistry .

properties

IUPAC Name

[2-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBJNPIUYMLHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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